2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, an oxadiazole ring, and a fluoro-substituted phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide involves multiple steps, starting with the preparation of the quinazolinone core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The oxadiazole ring is then introduced via a cyclization reaction involving hydrazides and carboxylic acids. The final step involves the coupling of the fluoro-substituted phenyl group to the acetamide moiety. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core and oxadiazole ring are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluoro-substituted phenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives, oxadiazole-containing molecules, and fluoro-substituted acetamides. Compared to these compounds, 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C27H20FN5O6 |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H20FN5O6/c1-15-7-8-17(9-19(15)28)29-23(34)12-32-20-11-22-21(37-14-38-22)10-18(20)26(35)33(27(32)36)13-24-30-25(31-39-24)16-5-3-2-4-6-16/h2-11H,12-14H2,1H3,(H,29,34) |
InChI Key |
RHTSULCJRWPMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)F |
Origin of Product |
United States |
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